2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound that features a benzylamino group attached to an ethan-1-ol backbone, which is further substituted with a 1-methyl-1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The 1-methyl group is introduced via alkylation of the pyrazole ring using methyl iodide or a similar alkylating agent.
Amination: The benzylamino group is introduced through the reaction of benzylamine with an appropriate electrophile, such as an epoxide or a halohydrin.
Coupling: The final step involves coupling the benzylamino group with the pyrazole-substituted ethan-1-ol under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if it has been oxidized, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzylamino group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, while the pyrazole ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-1-(1H-pyrazol-4-yl)ethan-1-ol: Lacks the 1-methyl group on the pyrazole ring.
2-(Benzylamino)-1-(3-methyl-1H-pyrazol-4-yl)ethan-1-ol: Has a methyl group at a different position on the pyrazole ring.
2-(Benzylamino)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: Methyl group is at the 5-position instead of the 4-position.
Uniqueness
The presence of the 1-methyl group on the pyrazole ring at the 4-position in 2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol can influence its chemical reactivity and biological activity, making it distinct from its analogs. This unique substitution pattern can affect the compound’s binding affinity to biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
2-(benzylamino)-1-(1-methylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-10-12(8-15-16)13(17)9-14-7-11-5-3-2-4-6-11/h2-6,8,10,13-14,17H,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAUFOGZUXVGBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(CNCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169803 | |
Record name | 1H-Pyrazole-4-methanol, 1-methyl-α-[[(phenylmethyl)amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803601-31-1 | |
Record name | 1H-Pyrazole-4-methanol, 1-methyl-α-[[(phenylmethyl)amino]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-methanol, 1-methyl-α-[[(phenylmethyl)amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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